Acetamidine
Overview
Description
Acetamidine, also known as ethanimidamide, is an organic compound with the formula CH₃C(NH)NH₂. It is one of the simplest amidines and is commonly encountered as its hydrochloride salt, this compound hydrochloride. This compound is used in the synthesis of various nitrogen-bearing compounds and has significant applications in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetamidine hydrochloride is synthesized through a two-step process starting with acetonitrile in ethanol at close to 0°C. The mixture is treated with anhydrous hydrogen chloride in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride. This intermediate is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by introducing hydrogen chloride into a solution of acetonitrile and methanol. The mixture is then treated with ammonia methanol solution, maintaining the pH in the range of 7-8. The resulting product is centrifuged to remove ammonium chloride, and the filtrate is concentrated to obtain this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Acetamidine undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, this compound hydrochloride hydrolyzes to acetic acid and ammonia.
Decomposition: Upon heating, it decomposes to acetonitrile and ammonium chloride.
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent.
Decomposition: Heat is applied.
Substitution: β-dicarbonyls, acetaldehydes, and imidates are used as reagents.
Major Products:
Hydrolysis: Acetic acid and ammonia.
Decomposition: Acetonitrile and ammonium chloride.
Substitution: Substituted pyrimidines, imidazoles, and triazines.
Scientific Research Applications
Acetamidine is widely used in scientific research due to its versatility:
Mechanism of Action
Acetamidine exerts its effects primarily through its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile in many reactions, facilitating the formation of nitrogen-containing heterocycles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Formamidine: Similar in structure but with a formyl group instead of an acetyl group.
Benzamidine: Contains a benzyl group instead of an acetyl group.
Guanidine: Contains an additional nitrogen atom, making it a stronger base.
Uniqueness: Acetamidine is unique due to its simplicity and versatility in forming various nitrogen-containing heterocycles. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLZINXFSUDMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-42-5 (mono-hydrochloride), 36896-17-0 (monoacetate) | |
Record name | Acetamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00162273 | |
Record name | Acetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143-37-3 | |
Record name | Acetamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK19732OQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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